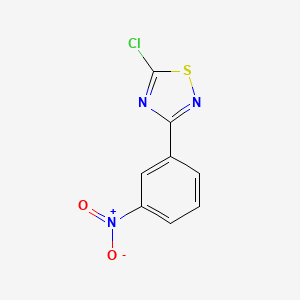![molecular formula C8H8N2O2 B3152113 4-Methoxybenzo[d]oxazol-2-amine CAS No. 727415-76-1](/img/structure/B3152113.png)
4-Methoxybenzo[d]oxazol-2-amine
Übersicht
Beschreibung
4-Methoxybenzo[d]oxazol-2-amine is a chemical compound that belongs to the class of oxazoles . Oxazoles are important heterocyclic compounds that have gained attention in the field of medicinal chemistry due to their wide spectrum of biological activities .
Synthesis Analysis
Oxazole derivatives, including 4-Methoxybenzo[d]oxazol-2-amine, are synthesized using various methods. One common method involves the reaction of amino alcohols with nitriles, carboxylic acids, and aldehydes . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Molecular Structure Analysis
The molecular structure of 4-Methoxybenzo[d]oxazol-2-amine consists of a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Oxazole, the core structure in 4-Methoxybenzo[d]oxazol-2-amine, is an important heterocyclic nucleus having a wide spectrum of biological activities . It has been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Antimicrobial Activity
Some oxazole derivatives have shown antimicrobial activity . For example, a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized and examined for their antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli .
Anticancer Activity
Oxazole derivatives have also been studied for their anticancer properties . The specific mechanisms and targets can vary depending on the specific derivative and cancer type.
Anti-inflammatory Activity
Some oxazole derivatives have demonstrated anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antidiabetic Activity
Oxazole derivatives have been studied for their antidiabetic activity . This suggests that 4-Methoxybenzo[d]oxazol-2-amine could potentially be used in the development of new antidiabetic drugs.
Anthelmintic Activity
N-methylbenzo[d]oxazol-2-amine, a derivative of oxazole, has shown anthelmintic activity . In a study, it was found to reduce the abundance of Trichinella spiralis in the digestive tract by 49% at a dose of 250 mg/kg .
Metabolic Impact
Metabolomics analysis has shown that oxazole derivatives can significantly up-regulate the metabolism of purine, pyrimidine and down-regulate sphingolipid metabolism . This suggests that they could potentially be used to modulate metabolic processes in the body.
Drug Development
Given the wide range of biological activities demonstrated by oxazole derivatives, they are valuable scaffolds for the development of new drugs . The bioavailability, pharmacokinetics, and absorption of these compounds should be studied further to provide information for their future efficacy improvement .
Zukünftige Richtungen
There is an urgent need to develop novel compounds with biological activities, and 4-Methoxybenzo[d]oxazol-2-amine could be a potential candidate . The bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .
Wirkmechanismus
Mode of Action
For instance, N-methylbenzo[d]oxazol-2-amine significantly up-regulated the metabolism of purine and pyrimidine, and down-regulated sphingolipid metabolism .
Biochemical Pathways
It can be inferred from related compounds that it may affect the metabolism of purine, pyrimidine, and sphingolipid . These changes in metabolic pathways could lead to downstream effects that contribute to the compound’s overall biological activity.
Pharmacokinetics
The bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .
Result of Action
For instance, N-methylbenzo[d]oxazol-2-amine has been shown to significantly up-regulate the metabolism of purine and pyrimidine, and down-regulate sphingolipid metabolism .
Eigenschaften
IUPAC Name |
4-methoxy-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHARQKWMWYBLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

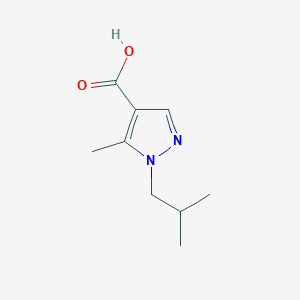

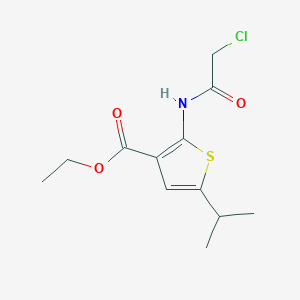


![Ethyl 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3152067.png)
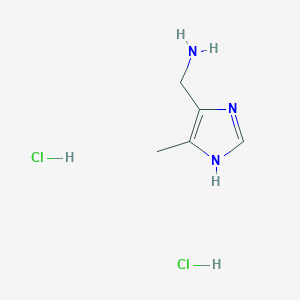
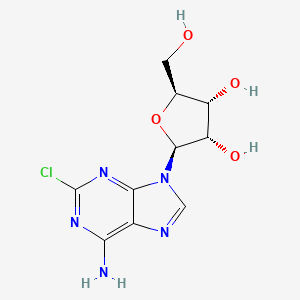
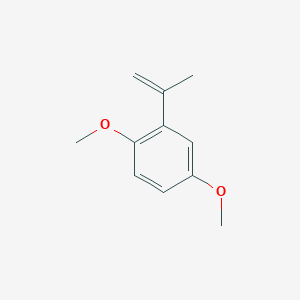



![Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-](/img/structure/B3152129.png)
